molecular formula C13H11NO6 B5708946 Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate CAS No. 488095-91-6

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate

Cat. No.: B5708946
CAS No.: 488095-91-6
M. Wt: 277.23 g/mol
InChI Key: HJDQODPEBRTQGF-UHFFFAOYSA-N
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Description

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is an organic compound with the molecular formula C13H11NO6 It is a derivative of furan, a heterocyclic organic compound, and contains a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfuran-2-carboxylic acid with 4-nitrophenol in the presence of a suitable esterification agent. The reaction is usually carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Methyl 5-((4-aminophenoxy)methyl)furan-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrophenoxy group may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is unique due to the presence of the nitrophenoxy group, which can impart distinct chemical and biological properties compared to other similar compounds

Biological Activity

Methyl 5-((4-nitrophenoxy)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11NO6
  • Molecular Weight : Approximately 277.23 g/mol
  • Functional Groups : Contains a furan ring, nitrophenoxy group, and a methyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects against bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
  • Anticancer Potential : The compound has shown promise in inhibiting specific cancer cell lines by disrupting signaling pathways involved in cell proliferation and survival .
  • Enzyme Inhibition : Research indicates that it may inhibit enzymes critical for bacterial survival and proliferation, particularly in mycobacterial infections .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pyogenes16 µg/mL
Mycobacterium tuberculosis64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimycobacterial agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves:

  • Inhibition of Cell Proliferation : It disrupts key signaling pathways, leading to reduced cell growth.
  • Induction of Apoptosis : The compound activates caspases, which play a crucial role in programmed cell death .

Case Studies

Several studies have focused on the biological activity of furan derivatives, including this compound:

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial efficacy of this compound against multiple strains of bacteria. Results indicated a strong correlation between the structure of the compound and its antibacterial potency, particularly highlighting the role of the nitrophenoxy group in enhancing activity .
  • Research on Anticancer Effects :
    • In another investigation, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant inhibition of cell viability, suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateC12H8FNO5Exhibits antimycobacterial properties
Methyl 5-(3-nitrophenyl)furan-2-carboxylateC12H9NO5Similar activities but different nitro position
Methyl 5-(hydroxymethyl)furan-2-carboxylateC11H12O4Lacks nitro group; retains biological relevance

The unique substitution pattern of this compound contributes to its dual activity as both an antimicrobial and anticancer agent, distinguishing it from its analogs .

Properties

IUPAC Name

methyl 5-[(4-nitrophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-11(20-12)8-19-10-4-2-9(3-5-10)14(16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDQODPEBRTQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220628
Record name Methyl 5-[(4-nitrophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488095-91-6
Record name Methyl 5-[(4-nitrophenoxy)methyl]-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488095-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[(4-nitrophenoxy)methyl]-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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